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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

Cat. No.: B128569 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-chlorobenzoic acid (CAS No: 635-21-2), a key intermediate in the synthesis of

pharmaceuticals and dyes. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers,

scientists, and drug development professionals in the identification, characterization, and

quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Amino-5-chlorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.62 d 2.9 H-6

7.24 dd 8.9, 2.9 H-4

6.77 d 8.9 H-3

~5.9 (broad s) s - -NH₂

~11.5 (broad s) s - -COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

168.9 C=O

152.0 C-2

140.0 C-5

133.0 C-6

115.1 C-1

115.0 C-4

112.5 C-3

Solvent: DMSO-d₆ (Predicted and literature-based assignments)

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium
N-H Stretch (asymmetric and

symmetric)

3300 - 2500 Broad O-H Stretch (Carboxylic Acid)

1760 - 1690 Strong C=O Stretch (Carboxylic Acid)

1600 - 1585 Medium C-C Stretch (in-ring, aromatic)

1500 - 1400 Medium C-C Stretch (in-ring, aromatic)

1335 - 1250 Strong C-N Stretch (aromatic amine)

850 - 550 Medium C-Cl Stretch

Table 4: Mass Spectrometry Data
m/z Interpretation

171 [M]⁺ (Molecular ion)

153 [M-H₂O]⁺

125 [M-H₂O-CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Amino-5-
chlorobenzoic acid.

Methodology:

Sample Preparation: Approximately 10-20 mg of 2-Amino-5-chlorobenzoic acid was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.
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Instrumentation: Spectra were recorded on a Bruker Avance-400 spectrometer, operating at

400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a

relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a

relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-5-chlorobenzoic acid.

Methodology:

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground 2-Amino-5-chlorobenzoic
acid was intimately mixed with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar.[3] The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The spectrum was recorded on a Bruker IFS 85 FT-IR spectrometer.[4]

Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was acquired over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-5-
chlorobenzoic acid.
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Methodology:

Sample Preparation: A dilute solution of 2-Amino-5-chlorobenzoic acid was prepared in

methanol.

Instrumentation: Mass spectral data was obtained using a mass spectrometer with an

electron ionization (EI) source.

Data Acquisition: The sample was introduced into the ion source. The mass spectrum was

recorded over a mass-to-charge (m/z) range of 50-500.

Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was

analyzed to propose the structure of the major fragments.[5]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-5-chlorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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